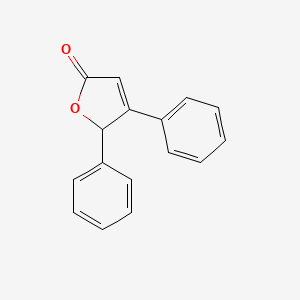

4,5-Diphenyl-2(5H)-furanone

Description

Structure

3D Structure

Properties

CAS No. |

6620-27-5 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2,3-diphenyl-2H-furan-5-one |

InChI |

InChI=1S/C16H12O2/c17-15-11-14(12-7-3-1-4-8-12)16(18-15)13-9-5-2-6-10-13/h1-11,16H |

InChI Key |

ZXEPTAHREOFOEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=CC(=O)O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Diphenyl 2 5h Furanone and Its Functionalized Analogues

De Novo Synthesis Approaches

De novo synthesis, the construction of complex molecules from simple precursors, offers several pathways to the 4,5-diphenyl-2(5H)-furanone core and its derivatives. These methods often involve the formation of key carbon-carbon bonds to build the furanone ring system.

Condensation Reactions with Carbonyl Precursors and Substituted Acetates

A foundational method for synthesizing the carbon skeleton of this compound is the Stobbe condensation. This reaction involves the condensation of a carbonyl compound, such as benzophenone, with a succinic acid diester, like diethyl succinate, in the presence of a strong base. nih.govresearchgate.net Symmetrical diaryl ketones like benzophenone are particularly well-suited for this reaction, often providing excellent yields of a single product. researchgate.net

The reaction is initiated by the deprotonation of the succinic ester by a strong base, such as potassium tert-butoxide, forming an enolate. This enolate then attacks the carbonyl carbon of benzophenone. The key step in the Stobbe condensation mechanism is the formation of a γ-lactone intermediate, which subsequently undergoes a base-induced ring-opening. nih.govorganic-chemistry.org This irreversible ring-opening step drives the reaction to completion. researchgate.net The final product after acidification is an alkylidenesuccinic acid or its corresponding half-ester, specifically β-carbethoxy-γ,γ-diphenylvinylacetic acid in this case. researchgate.net This intermediate can then be cyclized via lactonization to yield the target this compound.

| Reactant 1 | Reactant 2 | Base | Intermediate Product | Ref. |

| Benzophenone | Diethyl Succinate | Potassium tert-butoxide | β-Carbethoxy-γ,γ-diphenylvinylacetic acid | nih.govresearchgate.net |

| Aromatic Aldehydes | Dimethyl Succinate | Sodium Hydride | Unsaturated half-ester | organic-chemistry.org |

Palladium-Mediated Cyclization from 3-Ynoic Acids and Organic Halides

Modern synthetic organic chemistry has seen the rise of transition-metal catalysis, with palladium-catalyzed reactions offering efficient routes to complex heterocycles. While a direct one-step synthesis of this compound from a 3-ynoic acid and an organic halide is not extensively documented, the principles of palladium catalysis allow for the construction of such butenolide systems. Generally, these syntheses involve the coupling and subsequent cyclization of carefully chosen precursors.

A plausible pathway involves the coupling of a terminal alkyne with an aryl halide (a Sonogashira coupling) to form a diphenyl-substituted acetylenic compound, which could then be further elaborated and cyclized. A more direct, related strategy involves the palladium(II)-catalyzed coupling cyclization of 2,3-allenoic acids with allylic halides to furnish β-allylic butenolides. nih.govcapes.gov.br This reaction proceeds through steps involving cyclic oxypalladation of the allene, insertion of the C=C bond, and β-dehalopalladation. capes.gov.br Another relevant palladium-catalyzed method is the Suzuki cross-coupling reaction between 4-tosyl-2(5H)-furanone and arylboronic acids, which serves to introduce substituents at the 4-position of a pre-formed butenolide ring. ysu.amorganic-chemistry.org This highlights palladium's utility in functionalizing the furanone core.

| Precursor 1 | Precursor 2 | Catalyst System | Product Type | Ref. |

| 2,3-Allenoic acids | Allylic halides | Pd(II) catalyst | β-Allylic butenolides | nih.gov |

| 4-Tosyl-2(5H)-furanone | Arylboronic acids | PdCl₂(PPh₃)₂ / KF | 4-Aryl-2(5H)-furanones | organic-chemistry.org |

Strategies Involving Benzoin Ethers for Fluorinated Derivatives

The synthesis of fluorinated analogues of this compound can be achieved using specialized starting materials and reagents. A notable strategy employs benzoin ethers as precursors to generate the 4,5-diphenyl backbone. Specifically, 3-fluoro-4,5-diphenylfuran-2(5H)-one has been synthesized from benzoin ethers. researchgate.net

The synthesis begins with the reaction of a benzoin ether (e.g., benzoin methyl ether or benzoin ethyl ether) with ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate in a Horner-Wadsworth-Emmons type reaction. This step produces a mixture of (E)- and (Z)-isomers of ethyl 4-alkoxy-2-fluoro-3,4-diphenylbut-2-enoate. These intermediates are then treated with bromine in tetrachloromethane at room temperature. This reagent facilitates both the isomerization of the non-cyclizable Z-isomer to the cyclizable E-isomer and the subsequent cyclization of the E-isomer to the target 3-fluoro-4,5-diphenylfuran-2(5H)-one in high yields. researchgate.net The reaction with boron trifluoride can also effect the cyclization of the E-isomers to the fluorinated furanone. researchgate.net

| Precursor 1 | Reagent | Key Intermediate | Cyclization Agent | Product | Ref. |

| Benzoin ethers | Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate | Ethyl (E/Z)-4-alkoxy-2-fluoro-3,4-diphenylbut-2-enoates | Bromine or Boron trifluoride | 3-Fluoro-4,5-diphenylfuran-2(5H)-one | researchgate.net |

Synthesis of Cyano-Substituted 4,5-Diphenyl-2(5H)-furanones from Benzoin and Ethyl Cyanoacetate

The introduction of a cyano group at the 3-position of the furanone ring can be accomplished through a Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as ethyl cyanoacetate, in the presence of a basic catalyst. researchgate.netscielo.org.mx

In this specific synthesis, benzoin, which is an α-hydroxy ketone, serves as the carbonyl precursor. The reaction with ethyl cyanoacetate, catalyzed by a base like piperidine (B6355638) or diisopropylethylammonium acetate (DIPEAc), would proceed via initial condensation at the ketone carbonyl of benzoin. scielo.org.mx This is followed by an intramolecular cyclization where the hydroxyl group of the benzoin moiety attacks the nitrile or ester group, leading to the formation of the lactone ring. The likely product is 3-cyano-4,5-diphenyl-2(5H)-furanone. This method provides a direct route to highly functionalized butenolides.

| Carbonyl Precursor | Active Methylene Compound | Catalyst (Example) | Reaction Type |

| Benzoin | Ethyl Cyanoacetate | Piperidine | Knoevenagel Condensation / Cyclization |

| Aromatic Aldehydes | Ethyl Cyanoacetate | Diisopropylethylammonium acetate (DIPEAc) | Knoevenagel Condensation |

Electrochemical Synthesis and Green Chemistry Considerations

In line with the principles of green chemistry, electrochemical methods offer an alternative to traditional reagent-based syntheses. These techniques can reduce waste and avoid harsh reaction conditions.

Anodic Oxidation of Diarylfurans to Dimeric Butenolides

An efficient and environmentally sustainable method for producing butenolide structures involves the electrochemical oxidation of diarylfurans. Specifically, the galvanostatic conversion of 2,4-diarylfurans in an aqueous organic solvent can produce dimeric furan-2(5H)-ones in good yields at room temperature. nih.gov This process represents a C-C homocoupling reaction.

The proposed mechanism, supported by density functional theory (DFT) calculations, suggests the involvement of furanoxy radicals as key intermediates. nih.gov These radicals, which have been detected by electron paramagnetic resonance (EPR), are formed via anodic oxidation of the diarylfuran. The final step is a homocoupling of these radicals to afford the dimeric butenolide product. nih.gov This electrosynthesis is effective for diarylfurans bearing both electron-donating and electron-withdrawing substituents on the aromatic rings. nih.gov

| Starting Material | Method | Key Intermediate | Product | Ref. |

| 2,4-Diarylfurans | Galvanostatic Conversion (Anodic Oxidation) | Furanoxy radicals | Dimeric furan-2(5H)-ones | nih.gov |

| 2,4-Diphenylfuran | Electrochemical Oxidation | Furanoxy radical | Dimeric this compound derivative | nih.govresearchgate.net |

Sustainable Solvent Systems for Furanone Synthesis

The advancement of green chemistry has prompted investigations into sustainable solvent systems for synthesizing furanone derivatives, aiming to replace hazardous traditional solvents with environmentally benign alternatives. Research has highlighted several greener options that are effective for furanone synthesis.

One approach involves the use of propylene carbonate as a green solvent in a process catalyzed by Fe3O4@Si-Chln-Cu for the preparation of 3,4,5‐trisubstituted furan (B31954)‐2(5H)‐one derivatives at room temperature. researchgate.net This method emphasizes mild, non-toxic conditions. researchgate.net Additionally, catalyst-free syntheses have been developed in water, a universally recognized green solvent, for the cycloisomerization of allenic hydroxyketones to produce 3(2H)-furanones. organic-chemistry.org

Bio-based solvents, derived from renewable resources like corncobs and sugarcane bagasse, represent another significant area of sustainable chemistry. scientificlabs.co.uk These solvents are favored for their reduced toxicity and environmental impact. scientificlabs.co.uk

Table 1: Examples of Sustainable Solvents and Their Applications

| Solvent | Type | Application in Furanone Synthesis | Reference |

|---|---|---|---|

| Propylene Carbonate | Green Solvent | Synthesis of 3,4,5‐trisubstituted furan‐2(5H)‐ones | researchgate.net |

| Water | Green Solvent | Cycloisomerization of allenic hydroxyketones to 3(2H)-furanones | organic-chemistry.org |

| 2-Methyltetrahydrofuran | Bio-based | Alternative to dichloromethane and tetrahydrofuran | scientificlabs.co.uk |

| Cyclopentyl Methyl Ether | Ether Solvent | Safer substitute for tetrahydrofuran and 1,4-dioxane | scientificlabs.co.uk |

Preparation of Functionalized this compound Derivatives

The specific synthetic route for 3-acetyl-4,5-diphenyl-2(5H)-furanone is not extensively detailed in readily available literature. However, its hydroxylated precursor, 3-acetyl-5-hydroxy-4,5-diphenyl-2(5H)-furanone, is documented. The synthesis of acetylated furanones often involves the reaction of a suitable furanone precursor with an acetylating agent. General methods for introducing an acetyl group at the C3 position of a furanone ring typically involve acylation reactions, for which specific conditions would be required.

Table 2: Chemical Data for 3-Acetyl-5-hydroxy-4,5-diphenyl-2(5H)-furanone

| Property | Value |

|---|---|

| CAS Number | Not Available |

| Molecular Formula | C18H14O4 |

A convenient method for synthesizing 3-fluoro-4,5-diphenylfuran-2(5H)-one has been developed starting from benzoin ethers. researchgate.net The process involves the transformation of ethyl (E)- and (Z)-4-alkoxy-2-fluoro-3,4-diphenylbut-2-enoate mixtures into the target furanone. researchgate.net This cyclization is achieved in high yields using bromine in tetrachloromethane at room temperature. researchgate.net During the reaction, the non-cyclisable Z-isomers are gradually isomerized into the cyclisable E-isomers. researchgate.net An alternative cyclization agent, boron trifluoride, was also found to be effective for the E-isomers. researchgate.net

Table 3: Synthesis of 3-Fluoro-4,5-diphenylfuran-2(5H)-one

| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl (E/Z)-4-alkoxy-2-fluoro-3,4-diphenylbut-2-enoates | Bromine (Br2) | Tetrachloromethane (CCl4) | Room Temperature | 3-Fluoro-4,5-diphenylfuran-2(5H)-one | High | researchgate.net |

The synthesis of 4-biphenylamino-5-halo-2(5H)-furanones has been reported as part of the development of potential anticancer agents. benthamscience.combenthamscience.com These compounds are typically synthesized from mucohalic acids, such as mucochloric or mucobromic acid. mdpi.com The synthetic pathway involves the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanone with an appropriate biphenylamine derivative. The two labile halogen atoms on the furanone ring, particularly at the C4 position, allow for nucleophilic substitution by the amine, leading to the desired functionalized furanone. nih.gov

Table 4: General Synthetic Scheme for 4-Biphenylamino-5-halo-2(5H)-furanones

| Reactant 1 | Reactant 2 | Reaction Type | Key Feature | Reference |

|---|

Silylation is a versatile method for functionalizing 2(5H)-furanone derivatives, creating intermediates for further synthetic transformations. One documented approach involves the metallation-silylation of 3-fluorofuran-2(5H)-ones. researchgate.net Another strategy focuses on the direct C3–H silylation of furfural derivatives, which can be adapted for furanones. chemistryviews.org This method uses a temporary imine directing group installed from the aldehyde functionality. chemistryviews.org The regioselective silylation of the furan ring at the C3-position is then achieved using an iridium catalyst with a hydrosilane reagent. chemistryviews.org The resulting C(sp²)–Si bond serves as a versatile handle for subsequent functionalization reactions, such as arylations and alkylations, through fluoride-mediated activation. chemistryviews.org

Table 5: Iridium-Catalyzed C3-H Silylation of Furan Derivatives

| Substrate | Reagents | Catalyst | Solvent | Key Transformation | Reference |

|---|

Chemical Reactivity and Transformation Pathways of 4,5 Diphenyl 2 5h Furanone Derivatives

Electrophilic Character and Nucleophilic Addition Reactions

The inherent reactivity of the 2(5H)-furanone ring is largely dictated by the presence of an α,β-unsaturated lactone system. The carbonyl group at the C2 position, conjugated with the C3-C4 double bond, renders the molecule susceptible to nucleophilic attack. nih.gov Strong nucleophiles typically initiate a reaction by attacking the carbonyl carbon, leading to an alkoxide intermediate that can then be protonated. youtube.com Weaker nucleophiles, on the other hand, often require acid catalysis to activate the carbonyl group, increasing its electrophilicity and facilitating the subsequent nucleophilic attack. youtube.com

The electrophilic character of the furanone ring is further exemplified by the behavior of its derivatives. Selenium electrophiles, for instance, readily react with olefinic double bonds to form a three-membered seleniranium ion intermediate, highlighting the susceptibility of the double bond to electrophilic attack. cardiff.ac.uk

Reactions with Diverse Heteroatomic Nucleophiles

The versatile reactivity of 4,5-diphenyl-2(5H)-furanone derivatives is evident in their reactions with a variety of heteroatomic nucleophiles. These reactions often lead to the formation of new heterocyclic systems or functionalized open-chain products.

Nitrogen-containing nucleophiles exhibit diverse reactivity patterns with furanone derivatives, depending on the specific nucleophile and reaction conditions. butlerov.com For example, 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) reacts with primary amines to form highly fluorescent pyrrolinone products. mdpi.com

The reaction of 4,5-disubstituted-2,3-furandiones with binucleophilic nitrogen reagents like o-phenylenediamine (B120857) results in the formation of quinoxaline (B1680401) derivatives through a process involving nucleophilic attack at both the C-2 and C-3 positions, leading to the opening of the lactone ring. tubitak.gov.tr

Studies on a 2(5H)-furanone bearing two furyl substituents have demonstrated its reactivity towards hydrazine (B178648) hydrate, benzylamine (B48309), and ammonium (B1175870) acetate, yielding various nitrogen-containing heterocyclic compounds. researchgate.net Furthermore, the reaction of 3,4,5-trichloro-2(5H)-furanone with sodium azide (B81097) leads to substitution at the C4 position, and with an excess of azide, substitution also occurs at the C5 position. nih.gov Aziridines have also been shown to react with trichlorinated furanones. nih.gov

Table 1: Reactions of this compound Derivatives with Nitrogen-Based Nucleophiles

| Furanone Derivative | Nitrogen Nucleophile | Product Type | Reference |

| 2-Methoxy-2,4-diphenyl-3(2H)-furanone | Primary Amines | Pyrrolinone | mdpi.com |

| 4,5-Disubstituted-2,3-furandiones | o-Phenylenediamine | Quinoxaline | tubitak.gov.tr |

| Furanone with furyl substituents | Hydrazine Hydrate, Benzylamine, Ammonium Acetate | Nitrogen Heterocycles | researchgate.net |

| 3,4,5-Trichloro-2(5H)-furanone | Sodium Azide | Azido-substituted furanones | nih.gov |

| 3,4,5-Trichloro-2(5H)-furanone | Aziridine | Aziridinyl-substituted furanones | nih.gov |

Oxygen-based nucleophiles, such as phenols and alcohols, readily react with furanone derivatives. For instance, 3,4-dihalo-2(5H)-furanone derivatives react efficiently with phenols, leading to the formation of 5-phenoxy derivatives in high yields. nih.gov The reaction of 4-hydroxy-2-cyclobutenones with PhI(OAc)2 in the presence of methanol (B129727) as a nucleophile yields 5-methoxy-2(5H)-furanones. researchgate.net Pyrocatechol, a diphenolic compound, also serves as an effective oxygen nucleophile in reactions with these systems.

The high nucleophilicity of sulfur compounds makes them excellent partners in reactions with furanone derivatives. msu.edulibretexts.org Thiols, such as mercaptoethanol and thiophenols, readily attack the furanone ring. nih.govtubitak.gov.tr Depending on the reaction conditions, substitution can occur at either the C4 or C5 position of the furanone molecule. nih.gov For instance, the reaction of 3,4-dihalo-2(5H)-furanones with arylthiols in the presence of a base proceeds with high regioselectivity to give 4-thiosubstituted products. nih.gov

Thioglycolic acid has been utilized to construct a thiazolidine (B150603) ring by reacting with a nitrile group at the C-3 position of a furanone derivative. researchgate.net Glutathione, a tripeptide containing a thiol group, can also participate in nucleophilic addition reactions with these compounds.

Table 2: Reactions with Sulfur-Based Nucleophiles

| Furanone Derivative | Sulfur Nucleophile | Key Observation/Product | Reference |

| 3,4-Dihalo-2(5H)-furanones | Mercaptoethanol | Substitution at C4 or C5 | nih.gov |

| 3,4-Dihalo-2(5H)-furanones | Arylthiols | Regioselective 4-thiosubstitution | nih.gov |

| Furanone with C-3 nitrile | Thioglycolic Acid | Thiazolidine ring formation | researchgate.net |

Selenium-based nucleophiles, such as selenophenols and potassium selenocyanate (B1200272), have also been employed in reactions with furanone derivatives. tubitak.gov.tr The reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with potassium selenocyanate results in substitution at the C4 position of the furanone ring. nih.gov The generation of magnesium-based selenium nucleophiles in situ from elemental selenium and organic halides provides a versatile method for synthesizing organoselenium compounds that can then react with electrophiles like furanones. nih.gov

Carbon-Carbon Bond Formation Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis, and this compound derivatives serve as valuable synthons in these transformations. Palladium-catalyzed cross-coupling reactions have proven to be particularly effective. For example, the reaction of 4-tosyl-2(5H)-furanone with various boronic acids in the presence of a palladium catalyst provides a facile route to 4-substituted 2(5H)-furanones. organic-chemistry.org This method is advantageous as the tosyl derivative is stable and easy to prepare. organic-chemistry.org

Furthermore, 3,4-dibromo-2(5H)-furanones can undergo Knoevenagel condensation with compounds containing an active hydrogen atom in the presence of a Lewis acid, leading to the formation of a new carbon-carbon bond at the C5 position. nih.gov

Knoevenagel Condensation with Active Hydrogen Compounds

The Knoevenagel condensation is a nucleophilic addition of a compound containing an active hydrogen (an acidic methylene (B1212753) or methine group) to a carbonyl group, followed by dehydration. mdpi.com In the context of furanone derivatives, this reaction often involves the exocyclic double bond of a related 3-ylidene-2(5H)-furanone, which can be synthesized from this compound. The reaction of 3-formylchromone, another heterocyclic system with an activated aldehyde group, with active methylene compounds like malonic acid derivatives or barbiturates showcases the general reactivity pattern. acs.orgwikipedia.org

For instance, the condensation of a furanone derivative with an active methylene compound such as malononitrile (B47326) can proceed efficiently, often catalyzed by a weak base. acs.org The active methylene compound adds to the carbonyl or an activated double bond, leading to a new, more complex molecular architecture. The choice of the active methylene compound can significantly influence the reaction outcome and yield. acs.org

Table 1: Examples of Active Methylene Compounds Used in Knoevenagel-type Condensations

| Active Methylene Compound | Typical Catalyst | Reference |

| Malononitrile | Weak base (e.g., piperidine) | acs.org |

| Ethyl Cyanoacetate | Weak base | acs.org |

| Thiobarbituric Acid | Piperidine (B6355638) | mdpi.com |

| Malonic Acid | Pyridine (Doebner modification) | mdpi.com |

These reactions underscore the potential to functionalize the furanone scaffold further, introducing a variety of substituents that can modulate the biological and chemical properties of the resulting molecules.

Mukaiyama Aldol (B89426) Reaction

The Mukaiyama aldol reaction is a Lewis acid-catalyzed cross-aldol reaction between a silyl (B83357) enol ether and a carbonyl compound, such as an aldehyde or ketone. rsc.orgchemicalbook.com This reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds and the synthesis of β-hydroxy carbonyl compounds. rsc.orgresearchgate.net For furanone derivatives, the corresponding silyl enol ether, a 2-siloxyfuran, can react with aldehydes or ketones.

The reaction typically proceeds via an open transition state, and the stereochemical outcome can be influenced by the choice of substrates, Lewis acid, and reaction conditions. acs.org The Mukaiyama aldol reaction has been instrumental in the synthesis of complex natural products and medicinally important compounds. researchgate.nettmrjournals.com The use of silyl enol ethers derived from furanones allows for the introduction of a new substituent at the γ-position of the butenolide ring.

Table 2: Key Features of the Mukaiyama Aldol Reaction with Furanone Derivatives

| Feature | Description | Reference |

| Reactants | Silyl enol ether of a furanone and a carbonyl compound | rsc.orgchemicalbook.com |

| Catalyst | Lewis acid (e.g., TiCl₄, SnCl₄) | chemicalbook.comacs.org |

| Product | β-hydroxy carbonyl compound | rsc.orgresearchgate.net |

| Stereoselectivity | Can be controlled by reaction conditions and chiral catalysts | chemicalbook.comacs.org |

The versatility of the Mukaiyama aldol reaction makes it a valuable method for the elaboration of the this compound framework, enabling the synthesis of a diverse range of derivatives with potential biological activities.

C-C Homocoupling Reactions (e.g., in Dimeric Butenolide Formation)

The formation of dimeric butenolides through C-C homocoupling reactions represents an intriguing transformation of furanone derivatives. These reactions can be promoted by various catalysts and conditions, leading to more complex structures with potential applications in materials science and medicinal chemistry.

One approach involves the electrochemical oxidation of 2,4-diarylfurans, which can lead to the formation of dimeric furan-2(5H)-ones in good yields. semanticscholar.org This method offers a sustainable and efficient route to these dimeric structures. Another strategy involves the dimerization of α-keto esters under basic conditions, which can ultimately lead to butenolide structures. ysu.am

The synthesis of dimeric butenolides has also been achieved using inorganic silver salt catalysts. wikipedia.orgacs.org This method was successfully applied to alkyl 2-(2-bromopropyl)malonate, yielding a dimeric butyrolactone. wikipedia.orgacs.org While not a direct homocoupling of this compound, this highlights a synthetic strategy towards dimeric lactone structures.

Table 3: Methods for the Synthesis of Dimeric Butenolides

| Method | Reactants | Conditions | Reference |

| Electrochemical Oxidation | 2,4-Diarylfurans | Galvanostatic conversion in aqueous organic solvent | semanticscholar.org |

| Base-catalyzed Dimerization | α-Keto esters | Basic conditions | ysu.am |

| Silver-catalyzed Dimerization | Alkyl 2-(2-bromopropyl)malonate | Inorganic silver salt (e.g., AgOAc) | wikipedia.orgacs.org |

These homocoupling reactions expand the synthetic toolbox for creating novel and complex molecules based on the butenolide scaffold.

Ring Transformations and Rearrangement Mechanisms

The furanone ring is susceptible to various transformations and rearrangements, allowing for its conversion into other important heterocyclic systems. These reactions often proceed through ring-opening and subsequent recyclization pathways.

Isomerization between 2(5H)- and 2(3H)-Furanone Systems

The 2(5H)- and 2(3H)-isomers of furanones can exist in equilibrium, and their interconversion can be catalyzed by acids or bases. researchgate.net The stability of each isomer is influenced by the substitution pattern on the furanone ring. For instance, in the case of 3-cyano-4,5-diphenylfuranones, the 2(5H)-isomer is found to be more stable than the 2(3H)-isomer. researchgate.net

The isomerization process is crucial as the two isomers can exhibit different reactivity. The 2(3H)-furanone isomer is often characterized by a greater propensity for ring-opening reactions, leading to acyclic intermediates that can be trapped or recyclized to form new heterocyclic structures. researchgate.net The isomerization can be influenced by the reaction conditions, such as temperature and the nature of the catalyst. semanticscholar.org

Conversion to Other Heterocyclic Scaffolds (e.g., Pyrrolones, Pyridazinones, Oxadiazoles)

The 2(5H)-furanone ring is a valuable precursor for the synthesis of a variety of other heterocyclic systems, including pyrrolones, pyridazinones, and oxadiazoles. ysu.am These transformations typically involve the reaction of the furanone with a binucleophile, leading to ring opening and subsequent intramolecular cyclization.

Pyrrolones: The reaction of furanones with primary amines or ammonia (B1221849) can lead to the formation of pyrrolones (dihydropyrrol-2-ones). This transformation involves the nucleophilic attack of the amine on the lactone carbonyl, followed by ring opening and recyclization with the elimination of water.

Pyridazinones: Pyridazinone derivatives can be synthesized from furanones by reaction with hydrazine hydrate. ysu.amwikipedia.org The reaction can proceed through an intermediate hydrazide, which then cyclizes to form the pyridazinone ring. ysu.amwikipedia.org Pyridazinone derivatives have shown a wide range of biological activities.

Oxadiazoles: The conversion of furanones to 1,3,4-oxadiazoles often proceeds via a hydrazide intermediate. ysu.amwikipedia.org This hydrazide can be reacted with various reagents, such as carbon disulfide in the presence of a base, to form the oxadiazole ring. ysu.am 1,3,4-Oxadiazoles are an important class of heterocycles with diverse pharmacological properties. acs.org

Table 4: Synthesis of Heterocycles from Furanones

| Target Heterocycle | Reagent | Key Intermediate | Reference |

| Pyrrolone | Primary Amine/Ammonia | Amide | |

| Pyridazinone | Hydrazine Hydrate | Hydrazide | ysu.amwikipedia.org |

| 1,3,4-Oxadiazole | Hydrazine Hydrate, then Carbon Disulfide | Hydrazide | ysu.am |

Oxidation and Reduction Chemistry

The oxidation and reduction of the furanone ring can lead to a variety of products with different functional groups and saturation levels.

The oxidation of furfural, a related five-membered heterocyclic aldehyde, can yield 2(5H)-furanone. The oxidation of 5-hydroxy-2(5H)-furanone can lead to succinic anhydride (B1165640) under certain conditions. rsc.org The oxidation of furanone derivatives can also be achieved using various oxidizing agents, leading to the formation of maleic acid or other oxidized products. acs.org The specific outcome of the oxidation reaction depends on the substrate, oxidant, and reaction conditions.

The reduction of the 2(5H)-furanone system can afford the corresponding saturated γ-butyrolactone or the furan (B31954). The reduction of the double bond can be achieved through catalytic hydrogenation. The reduction of the lactone carbonyl group to a methylene group is a more challenging transformation. The two-step process of reduction followed by dehydration can convert 2-furanones into furans. The choice of reducing agent and reaction conditions will determine the extent of reduction and the final product.

Electrochemical Reduction of Furanone Derivatives

The electrochemical reduction of 2(5H)-furanone derivatives, particularly those with various substituents, reveals distinct reaction pathways. The primary mechanism often involves the elimination of a substituent from the lactone ring.

Detailed studies on 5-substituted 3,4-dichloro-2(5H)-furanones, such as those with arylsulfanyl and arylsulfonyl groups, have shown that the predominant pathway for electrochemical reduction in acetonitrile (B52724) is the anionoid elimination of the substituent at the C5 position. researchgate.net However, a competing reaction, the elimination of a chloride ion, can also occur. The prevalence of this competing pathway increases in derivatives like 3,4-dichloro-5-ethylsulfanyl-2(5H)-furanone. researchgate.net

A method based on the morphology of cyclic voltammograms has been proposed to identify the specific pathway of electroreduction for these 2(5H)-furanone derivatives. researchgate.net Furthermore, the electrochemical reduction of 5-alkoxy derivatives of mucochloric acid in acetonitrile on a lead electrode, using acetic acid as a proton donor, results in the synthesis of 5-alkoxy-3-chloro-2(5H)-furanones. researchgate.net Analysis of experimental data combined with quantum chemical calculations suggests an EE DC mechanism for this reduction. This mechanism involves a tandem transfer of two electrons, with the elimination of a chloride ion occurring during the second electron transfer step, followed by protonation. researchgate.net

| Furanone Derivative Class | Primary Reduction Pathway | Competing Pathway | Notes |

|---|---|---|---|

| 5-Arylsulfanyl-3,4-dichloro-2(5H)-furanones | Anionoid elimination of the C5-substituent | Chloride ion elimination | Predominant pathway in acetonitrile. researchgate.net |

| 5-Arylsulfonyl-3,4-dichloro-2(5H)-furanones | Anionoid elimination of the C5-substituent | Chloride ion elimination | Predominant pathway in acetonitrile. researchgate.net |

| 3,4-Dichloro-5-ethylsulfanyl-2(5H)-furanone | Anionoid elimination of the C5-substituent | Increased contribution of chloride ion elimination | The nature of the C5-substituent influences the pathway. researchgate.net |

| 5-Alkoxy derivatives of mucochloric acid | EE DC mechanism (tandem two-electron transfer) | - | Leads to the formation of 5-alkoxy-3-chloro-2(5H)-furanones. researchgate.net |

Formation of Sulfonyl-Containing Furanones via Oxidation

Sulfonyl-containing furanones are valuable synthetic intermediates and can be prepared through the oxidation of corresponding thioether derivatives. mdpi.com This transformation is a key step in the synthesis of various biologically active molecules.

A common and efficient method for this oxidation involves treating sulfur-containing 2(5H)-furanone derivatives with an excess of hydrogen peroxide in acetic acid. mdpi.comnih.gov This process effectively converts furanone thioethers into the corresponding sulfones. The reactions are typically performed at room temperature and yield the desired sulfonyl products, often as colorless solids. mdpi.com The sulfonyl group is a versatile functional group in organic synthesis due to its electronic properties and its ability to be easily modified or removed. mdpi.com

The synthesis of these sulfonyl-containing furanones often starts with the preparation of thioether precursors. For instance, novel thioethers have been obtained by reacting stereochemically pure 5-alkoxy-2(5H)-furanones with aromatic thiols under basic conditions. mdpi.comnih.gov Subsequent oxidation of these thioethers provides the chiral 2(5H)-furanone sulfones. mdpi.com

| Starting Material (Thioether) | Oxidizing Agent System | Product (Sulfone) | Reference |

|---|---|---|---|

| Thioethers of 2(5H)-furanone | Excess Hydrogen Peroxide (H₂O₂) in Acetic Acid (CH₃COOH) | Corresponding 2(5H)-furanone sulfones | mdpi.com |

| 5-(l)-Menthyloxy- or 5-(l)-bornyloxy-4-thioaryl-2(5H)-furanones | Excess H₂O₂ in CH₃COOH at room temperature | Chiral 2(5H)-furanone sulfones | mdpi.com |

| 4-R-sulfanylfuran-2(5H)-one derivatives | Hydrogen peroxide in acetic acid | Corresponding sulfones | researchgate.net |

Structural Diversification and Derivative Synthesis Based on the 4,5 Diphenyl 2 5h Furanone Core

Design Principles for Functionalized Furanone Analogues

The design of functionalized 4,5-diphenyl-2(5H)-furanone analogues is guided by several key principles aimed at achieving specific therapeutic or material science objectives. A primary strategy involves the introduction of various substituents at different positions of the furanone ring to modulate its electronic and steric properties. For instance, the incorporation of electron-donating or electron-withdrawing groups can significantly alter the reactivity of the lactone ring and its susceptibility to nucleophilic or electrophilic attack.

Another important design consideration is the enhancement of molecular recognition and binding affinity to biological targets. This is often achieved by appending pharmacophoric groups or moieties known to interact with specific enzymes or receptors. The synthesis of derivatives containing biphenyl (B1667301) ether units is one such example, aiming to explore potential bioactivity. sioc-journal.cn Furthermore, the principles of isosteric and bioisosteric replacement are frequently employed, where atoms or groups of atoms are substituted with others of similar size, shape, and electronic configuration to improve properties such as metabolic stability or to reduce toxicity.

The spatial arrangement of functional groups is also a critical aspect of the design process. The introduction of bulky substituents can impose conformational constraints on the molecule, which may be advantageous for locking it into a bioactive conformation. Conversely, flexible linkers can be used to connect the furanone core to other molecular fragments, allowing for optimal interaction with extended binding sites. The development of quorum sensing inhibitors, for example, has involved the synthesis of 4-fluorophenyl-5-methylene-2(5H)-furanone derivatives, demonstrating the importance of specific substitutions for targeted activity. nih.govresearchgate.net

Stereochemical Considerations and Chiral Furanone Derivatives

The stereochemistry of 2(5H)-furanone derivatives is a critical factor that significantly influences their biological activity. The introduction of chiral centers into the furanone scaffold allows for the synthesis of enantiomerically pure compounds, which can exhibit distinct interactions with chiral biological macromolecules such as proteins and nucleic acids.

A common strategy for introducing chirality involves the use of chiral auxiliaries or catalysts in the synthetic pathway. For example, the reaction of 3,4-dihalo-2(5H)-furanones with chiral alcohols like l-menthol (B7771125) and l-borneol leads to the formation of diastereomeric mixtures of 5-alkoxy-2(5H)-furanones. nih.gov These diastereomers, differing in the configuration at the C-5 position of the lactone ring, can often be separated by techniques such as fractional crystallization. nih.gov The subsequent reactions of these separated, optically pure isomers allow for the synthesis of a variety of chiral furanone derivatives. nih.gov

The determination of the absolute configuration of these chiral derivatives is crucial and is often accomplished using a combination of spectroscopic techniques, including electronic circular dichroism (ECD), and single-crystal X-ray diffraction analysis. nih.govresearchgate.net Empirical ECD helicity rules have been developed for 2(5H)-furanones, although exceptions have been noted, highlighting the complexity of chiroptical properties in this class of compounds. researchgate.net The distortion of the furanone ring and the nature of the substituents can have a profound impact on the observed Cotton effects. researchgate.net

Halogenated Furanone Analogues and Their Reactivity

Halogenated 2(5H)-furanones, particularly those with halogen atoms at the C-3 and C-4 positions, are highly reactive and versatile intermediates in organic synthesis. nih.gov The presence of these labile halogen atoms provides a handle for introducing a wide range of substituents through nucleophilic substitution reactions. nih.gov For instance, 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) and its bromo analogue (mucobromic acid) are key starting materials for the synthesis of a variety of derivatives. mdpi.com

The reactivity of these halogenated furanones is influenced by the nature of the halogen, with bromo derivatives generally being more reactive than their chloro counterparts. scienceasia.org The reaction conditions, including the choice of solvent and base, play a crucial role in determining the outcome of these substitution reactions. Thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones, for example, proceeds in a highly regioselective manner to yield 4-thiosubstituted products. nih.gov

Furthermore, the halogen atoms on the furanone ring can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the formation of carbon-carbon bonds and the introduction of aryl, heteroaryl, or vinyl groups at the C-4 position. The palladium-catalyzed reaction of 4-tosyl-2(5H)-furanone with boronic acids is an efficient method for generating 4-substituted 2(5H)-furanones. organic-chemistry.org

A solid-phase synthesis approach has also been developed for creating libraries of substituted 4-amino-5-hydroxy-2(5H)-furanones, starting from halogenated 5-hydroxy-∇2-butenolide building blocks attached to a resin. scienceasia.org This methodology allows for the rapid generation of a diverse set of compounds for biological screening. scienceasia.org

Dimerization and Oligomerization Strategies Leading to Multifuranone Systems

The synthesis of molecules containing multiple furanone units, either as dimers or oligomers, represents an intriguing area of research for accessing novel molecular architectures with potentially enhanced or unique properties. While specific examples of dimerization and oligomerization of this compound are not extensively detailed in the provided context, the general principles of forming such systems can be inferred from the reactivity of the furanone core.

One potential strategy for dimerization could involve the coupling of two furanone units through a linker. This could be achieved by functionalizing the furanone core at a specific position, for instance, by introducing a reactive group on one of the phenyl rings, and then using a bifunctional reagent to connect two such functionalized furanone molecules.

Another approach could involve the direct coupling of the furanone rings themselves. This might be accomplished through a C-H activation/functionalization strategy, where a transition metal catalyst is used to form a bond between two furanone molecules. The regioselectivity of such a reaction would be a critical aspect to control.

Furthermore, the synthesis of bis-heterocyclic furanones has been reported, demonstrating the feasibility of linking the furanone moiety to other heterocyclic systems. scienceasia.org This concept could be extended to the creation of multifuranone systems where furanone units are linked together, possibly in a linear or branched fashion. The development of methods for the synthesis of optically active bisthioethers and disulfones derived from furan-2(5H)-one and dithiols further illustrates the potential for creating dimeric structures.

Integration of Diverse Moieties (e.g., Silyl (B83357) Groups, Biphenylamino Units, Terpene Moieties)

The integration of diverse chemical moieties onto the this compound scaffold is a powerful strategy for creating derivatives with tailored properties. This approach allows for the combination of the structural features of the furanone core with the specific functionalities of the appended groups.

Silyl Groups: The introduction of silyl groups, such as the trimethylsilyl (B98337) (TMS) group, can serve multiple purposes. They can act as protecting groups for reactive functionalities during a synthetic sequence. For instance, N-[(trimethylsilyl)methyl]phthalimide has been used in annulation reactions with electron-deficient alkenes like 2(5H)-furanone. acs.org The trimethylsilyl group can be easily cleaved under specific conditions to reveal the desired functionality. acs.org

Biphenylamino Units: The incorporation of biphenylamino units into the furanone structure can be achieved through nucleophilic substitution reactions. For example, the synthesis of 5-(4'-alkoxybiphenyl-4-yloxy)-3,4-dihalo-2(5H)-furanones has been accomplished via the direct dehydrative etherification of 4'-alkoxybiphenyl-4-ol with mucochloric or mucobromic acid. sioc-journal.cnresearchgate.net These derivatives are of interest due to their potential biological activities. sioc-journal.cn

Terpene Moieties: The attachment of terpene moieties, which are known for their diverse biological activities, can lead to the creation of novel chiral furanone derivatives. The acid-catalyzed reaction of mucochloric or mucobromic acid with chiral terpenes like l-menthol and l-borneol results in the formation of 5-alkoxy-2(5H)-furanones with an appended terpene unit. nih.gov These optically active derivatives have been further modified, for example, by introducing sulfur-containing groups, to explore their antimicrobial properties. nih.gov

Research Applications and Future Directions for 4,5 Diphenyl 2 5h Furanone

Utilization as Synthetic Intermediates and Novel Building Blocks in Organic Synthesis

While no specific studies document the use of 4,5-Diphenyl-2(5H)-furanone as a synthetic intermediate, the 2(5H)-furanone core is a well-established and versatile building block in organic synthesis. researchgate.net These structures are frequently employed as starting materials for creating a diverse array of complex molecules and other heterocyclic systems. researchgate.netacs.org

Future research could position this compound as a unique starting material. The phenyl groups at the C4 and C5 positions offer steric and electronic properties that could guide reactions in novel ways compared to other furanones. Potential transformations could include:

Michael Additions: The α,β-unsaturated lactone system is a classic Michael acceptor, allowing for the introduction of various nucleophiles at the C5 position. sigmaaldrich.com The bulky phenyl group at this position in the target molecule would present an interesting steric challenge for this reaction.

Annulation Reactions: Furanones can participate in annulation reactions to build fused ring systems. acs.org this compound could be a precursor for complex polycyclic aromatic compounds.

Derivatization via Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been used to functionalize the furanone ring, providing access to a wide range of derivatives. researchgate.net This methodology could be applied to the phenyl rings of this compound to append other functional groups, dramatically increasing its utility as a scaffold.

Contributions to Medicinal Chemistry and Rational Drug Design

The 2(5H)-furanone moiety is a recognized pharmacophore, a structural feature responsible for a drug's biological activity. Derivatives of this class have demonstrated a wide spectrum of therapeutic potential, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netnih.govacs.orgnih.gov

Although this compound has not been specifically evaluated, its structural analogues suggest it is a prime candidate for medicinal chemistry research:

Anticancer Activity: Many furanone derivatives exhibit potent anticancer activity. nih.gov For instance, 4-biphenylamino-5-halo-2(5H)-furanones have been synthesized and shown to induce cell cycle arrest in human breast cancer cells by binding to c-myc G-quadruplex DNA. nih.gov The diphenyl structure of the target compound could facilitate similar π-π stacking interactions with biological macromolecules like DNA or proteins.

Quorum Sensing Inhibition: Halogenated furanones produced by marine algae are known to inhibit quorum sensing (QS), a bacterial communication process that regulates virulence and biofilm formation. nih.gov Synthetic furanones, such as 4-fluorophenyl-5-methylene-2(5H)-furanone derivatives, have been developed as potent QS inhibitors that can reduce bacterial pathogenicity and enhance the efficacy of conventional antibiotics. acs.orgnih.gov Given this precedent, this compound warrants investigation as a potential QS inhibitor.

Future work in this area would involve the synthesis of this compound and its derivatives for screening against various biological targets.

Potential Applications in Materials Science and Organic Electronics Due to Conjugated Systems

The structure of this compound features a conjugated system extending across the furanone ring and the two phenyl substituents. This extended π-system is a key characteristic of organic electronic materials. While furan-based materials are generally studied for such applications, specific research into this compound is absent.

Future research directions include:

Organic Fluorochromes: Diphenyl-furanone derivatives have been investigated as fluorogenic reagents that become highly fluorescent upon reaction with primary amines. mdpi.com The inherent conjugation in this compound suggests it might possess interesting photophysical properties, such as fluorescence, making it a candidate for new dyes or sensors.

Organic Semiconductors: The extended conjugation suggests that the molecule could have potential as a building block for organic semiconductors used in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research would involve synthesizing the molecule and its polymers and characterizing their electronic properties, such as conductivity and charge mobility.

Development of Advanced Synthetic Methodologies

The development of novel, efficient, and stereoselective methods for constructing molecular frameworks is a central goal of organic chemistry. While numerous methods exist for synthesizing the 2(5H)-furanone core, advanced strategies tailored to producing the 4,5-diphenyl substituted pattern are yet to be explored. acs.org

Future research should focus on:

Palladium-Catalyzed Carbonylation: Transition-metal-catalyzed reactions are powerful tools for lactone synthesis. Palladium-catalyzed carbonylation of 1,3-enynes or internal alkynols are established routes to butenolides. acs.org Adapting these methods using a diphenyl-substituted alkyne (e.g., diphenylacetylene) or a related precursor could provide an efficient, one-step route to this compound.

Tandem Reactions: The development of a tandem or multicomponent reaction that assembles the this compound core from simple, readily available starting materials would be a significant methodological advancement, offering high atom economy and operational simplicity.

Exploration of Uncharted Reactivity and Derivatization Opportunities

The reactivity of this compound is currently uncharted territory. The electronic and steric influence of the two phenyl groups at the C4 and C5 positions likely imparts unique chemical behavior compared to other furanones.

Prospective areas for exploration include:

Reactivity of the Phenyl Rings: The two phenyl rings are potential sites for further functionalization through electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). This would allow for the synthesis of a library of derivatives with modulated electronic and steric properties.

Diastereoselective Reactions: For reactions creating a new stereocenter, such as the 1,4-addition of thiols or Grignard reagents, the existing substituents could influence the stereochemical outcome. researchgate.net Studying the diastereoselectivity of reactions involving this compound could lead to new methods for asymmetric synthesis.

Cycloaddition Reactions: The double bond within the furanone ring can act as a dienophile or dipolarophile in cycloaddition reactions, providing access to complex bicyclic and spirocyclic systems. researchgate.net

Integration of Computational and Experimental Approaches for Comprehensive Understanding

Modern chemical research benefits immensely from the synergy between computational modeling and experimental validation. For a molecule like this compound, this integrated approach is essential for predicting its properties and guiding its development.

Future research should incorporate:

Predictive Modeling: Quantum chemical calculations (e.g., Density Functional Theory, DFT) can be used to predict the molecule's geometry, electronic structure, spectroscopic signatures (NMR, IR, UV-Vis), and frontier molecular orbitals. This data can help rationalize its reactivity and potential as a material.

Molecular Docking: In the context of medicinal chemistry, computational docking simulations can predict how this compound and its derivatives might bind to the active sites of target proteins, such as bacterial quorum sensing receptors or cancer-related enzymes. nih.gov These predictions would allow for a more rational, targeted approach to drug design, prioritizing the synthesis of compounds with the highest predicted binding affinity.

Mechanism Elucidation: When new reactions are discovered, computational studies can help elucidate the reaction mechanism, identify transition states, and explain observed selectivity, providing a deeper understanding that can be used to optimize the reaction conditions.

Q & A

Q. What are the common synthetic routes for 4,5-Diphenyl-2(5H)-furanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : A widely reported synthesis involves intermolecular condensation of 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone under optimized conditions (e.g., acidic or Lewis acid catalysis). This method emphasizes controlling reaction temperature (80–120°C) and solvent polarity to favor cyclization over side reactions . Alternative routes include using 2,5-dimethoxy-2,5-dihydrofuran as a precursor, where methoxy groups are displaced by phenyl substituents via nucleophilic aromatic substitution. Solvent choice (e.g., dichloromethane vs. THF) and catalyst selection (e.g., BF₃·Et₂O) significantly impact yield (40–75%) and purity (>90%) .

Q. What structural features of this compound contribute to its reactivity in organic synthesis?

- Methodological Answer : The α,β-unsaturated δ-lactone core enables Michael additions, Diels-Alder reactions, and nucleophilic attacks at the carbonyl group. Computational studies highlight the electron-deficient β-carbon due to conjugation with the lactone ring, making it susceptible to nucleophiles. The phenyl groups at C4 and C5 enhance stability via steric hindrance and π-π stacking, while also modulating electronic properties (e.g., lowering LUMO energy by ~1.2 eV compared to non-phenyl analogs) .

Q. How can computational chemistry methods aid in predicting the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) with B3LYP/6-31G* basis sets optimizes molecular geometry and calculates key descriptors:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

- Methodological Answer : Discrepancies in anti-tumor or antibacterial efficacy may arise from variations in substituent positioning or assay conditions. To address this:

Q. What strategies optimize the stereoselective synthesis of this compound derivatives?

- Methodological Answer : Stereoselectivity is achievable via:

- Chiral Lewis Acid Catalysts : SnCl₄ or Ti(OiPr)₄ in asymmetric aldol reactions (enantiomeric excess >70%).

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor trans-diastereomers, while non-polar solvents (e.g., toluene) stabilize cis-products.

- Temperature Control : Lower temperatures (<0°C) reduce racemization during lactonization .

Q. What experimental approaches validate the role of phenyl substituents in enhancing the antioxidant capacity of this compound?

- Methodological Answer : Comparative assays are critical:

- DPPH/ABTS Radical Scavenging : Compare IC₅₀ values of 4,5-diphenyl derivatives vs. non-phenyl analogs.

- Electrochemical Analysis : Cyclic voltammetry measures oxidation potentials; phenyl groups lower potentials by ~0.3 V, indicating easier electron donation.

- Computational Validation : Correlate experimental results with DFT-calculated HOMO energies (higher HOMO = greater electron-donating capacity) .

Data Contradiction Analysis

- Synthesis Efficiency : reports yields up to 75% via condensation, while notes 40–60% yields for alternative routes. This discrepancy may stem from solvent purity or catalyst aging.

- Pharmacological Activity : broadly cites anti-tumor activity, but specific studies (e.g., kinase inhibition) may show variability. Use orthogonal assays (e.g., Western blotting for protein targets) to confirm mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.